4-(chloromethyl)-7-hydroxy-2H-chromen-2-one
Overview
Description
The compound would be described in terms of its molecular structure, including the types and arrangement of atoms.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the precise structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined.Scientific Research Applications
Synthesis and Derivative Formation
The compound 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one serves as a foundational chemical for various syntheses and derivative formations. Notably, it's utilized as a precursor in the alkylation process of 4-hydroxy-2H-chromen-2-ones, leading to the formation of compounds like 4-(2,3-epoxypropoxy)-2H-chromen-2-ones. These compounds, in turn, undergo further chemical reactions with different amines, yielding 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones. These compounds are significant due to their potential applications in various fields, including medicinal chemistry and material sciences (Avetisyan et al., 2009).
Catalysis and Chemical Reactions
4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is involved in catalytic processes, particularly in the synthesis of Warfarin and its analogues. The Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones is a key step in this synthesis, and the compound's role in facilitating these reactions highlights its significance in pharmaceutical synthesis and the broader field of catalysis (Alonzi et al., 2014).
Structural and Spectroscopic Studies
The compound is central to structural and spectroscopic studies, which are crucial for understanding its properties and potential applications. For instance, it's used in the synthesis of new tetradentate (ONNO) Schiff-bases, where its crystal structure was determined through laboratory X-ray powder diffraction data. Such studies are instrumental in exploring the compound's capabilities in fields like crystallography and materials science (Rohlíček et al., 2013).
Biological and Antibacterial Activities
4-(chloromethyl)-7-hydroxy-2H-chromen-2-one derivatives have been studied for their biological and antibacterial activities. Notable research includes the synthesis of compounds from 4-Amino-7-chloro-2-oxo-2H–chromen-3-carbaldehyde and their subsequent evaluation against various bacterial strains. The discovery of bacteriostatic and bactericidal activities in these compounds underscores the importance of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one in the development of new pharmaceutical agents and antibacterial materials (Behrami & Vaso, 2017).
Safety And Hazards
The compound’s potential hazards would be assessed, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.
properties
IUPAC Name |
4-(chloromethyl)-7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSLBPGPBNGHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419866 | |
Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |
CAS RN |
25392-41-0 | |
Record name | 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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